molecular formula C4H6ClN3O2S B13210772 dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

Cat. No.: B13210772
M. Wt: 195.63 g/mol
InChI Key: UZQXLGVRSUDOFN-UHFFFAOYSA-N
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Description

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is a chemical compound with the molecular formula C4H6ClN3O2S. This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

3,5-Dimethyl-4H-1,2,4-triazole+Chlorosulfonic acidThis compound\text{3,5-Dimethyl-4H-1,2,4-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3,5-Dimethyl-4H-1,2,4-triazole+Chlorosulfonic acid→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .

Biological Activity

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride is a sulfonamide derivative of the 1,2,4-triazole family, notable for its diverse biological activities. This compound has been the subject of various studies focusing on its antimicrobial, antiviral, and anticancer properties. The unique structure of the triazole ring combined with the sulfonyl chloride group contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring that enhances its biological activity. The molecular formula is C5H7ClN4O2SC_5H_7ClN_4O_2S, indicating the presence of chlorine and sulfur atoms which are pivotal in its interaction with biological targets. The sulfonyl chloride group is particularly significant for its reactivity in chemical synthesis and biological applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial effects. This compound has shown potential as an antimicrobial agent against various bacterial strains. A study highlighted that derivatives of 1,2,4-triazoles possess multidirectional biological activity, including selective inhibition against resistant strains such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Bacillus subtilis0.125 µg/mL
Escherichia coli0.5 µg/mL

Antiviral Activity

The antiviral properties of this compound have been investigated with promising results against various viruses. Studies have shown that triazole derivatives can inhibit viral replication by interfering with viral enzymes . For instance, certain triazole compounds have demonstrated activity against HIV by targeting specific viral proteins.

Anticancer Potential

This compound also exhibits anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including enzyme inhibition and receptor modulation . The compound's ability to interact with DNA and RNA synthesis pathways makes it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Protein Interaction : The triazole ring allows for interactions with protein targets in pathogens.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

A variety of studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A study synthesized several derivatives of 1,2,4-triazoles and evaluated their antimicrobial activities against a panel of bacterial strains. The results indicated that modifications at various positions on the triazole ring significantly affected their potency .
  • Antiviral Studies : Another research effort examined the antiviral efficacy of triazoles against HIV and found that certain derivatives exhibited selective inhibition with low cytotoxicity .
  • Anticancer Research : Investigations into the anticancer properties revealed that triazole derivatives could effectively reduce tumor size in animal models through targeted therapy approaches .

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3

InChI Key

UZQXLGVRSUDOFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

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